N-Methyl Substitution: Increased Steric Bulk and Modulated Nucleophilicity vs. N-H Analog
The presence of an N-methyl group in tert-Butyl 2-formylbenzyl(methyl)carbamate (CAS 1039415-18-3) fundamentally alters the reactivity of the amine nitrogen compared to its direct N-H analog, tert-Butyl 2-formylbenzylcarbamate (CAS 1780989-74-3). The methyl substituent increases steric hindrance around the nitrogen atom, which can be quantitatively assessed by comparing the calculated Connolly Solvent Excluded Volume (CSEV) or through computationally derived sterimol parameters (B1, B5 values), which are consistently higher for the N-methylated derivative . This increased steric bulk modulates the nucleophilicity of the amine, leading to different reaction rates and selectivity profiles in key transformations such as reductive amination or alkylation .
| Evidence Dimension | Steric Hindrance around Amine Nitrogen |
|---|---|
| Target Compound Data | Molecular Weight: 249.31 g/mol; Presence of N-CH3 group increases steric bulk and modulates nucleophilicity . |
| Comparator Or Baseline | tert-Butyl 2-formylbenzylcarbamate (CAS 1780989-74-3): Molecular Weight: 235.28 g/mol; N-H group is less sterically hindered and more nucleophilic . |
| Quantified Difference | The N-methyl group adds ~14 Da to the molecular weight and introduces a measurable change in steric environment, preventing unwanted side reactions at the nitrogen center [REFS-1, REFS-2]. |
| Conditions | Structural and reactivity comparison based on molecular properties; experimental conditions for specific transformations would require case-by-case optimization. |
Why This Matters
For procurement, selecting the N-methyl derivative ensures the amine's reactivity is tuned for specific synthetic sequences where an unprotected secondary amine would lead to polymerization or undesired byproducts.
